

What are the chemical properties of Ethyl 2-(4-cyanophenyl thio)acetate?

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Compound of Interest

Compound Name: Ethyl 2-(4-cyanophenyl
thio)acetate

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An In-depth Technical Guide to Ethyl 2-(4-cyanophenyl thio)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(4-cyanophenyl thio)acetate, with CAS number 1528-41-2, is an organic intermediate that incorporates a thioester and a cyanophenyl group.^[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications based on available data. While extensive research on this specific molecule is limited, its structural motifs suggest its utility as a versatile building block in organic synthesis and medicinal chemistry.^[1] This document compiles known data and provides detailed theoretical and practical insights for researchers.

Physicochemical Properties

The physicochemical properties of **Ethyl 2-(4-cyanophenyl thio)acetate** are summarized below. It is important to note that while some data is available, a complete experimental profile is not widely published. For comparative context, data for the related oxygen analog, Ethyl 2-(4-cyanophenyl)acetate, is also provided.

Table 1: Physicochemical Data of **Ethyl 2-(4-cyanophenyl thio)acetate** and a Related Analog

Property	Ethyl 2-(4-cyanophenylthio)acetate	Ethyl 2-(4-cyanophenyl)acetate (Analog)
CAS Number	1528-41-2	1528-41-2
Molecular Formula	C ₁₁ H ₁₁ NO ₂ S	C ₁₁ H ₁₁ NO ₂
Molecular Weight	221.28 g/mol [1]	189.21 g/mol [1]
Melting Point	Data not available	90-94°C[1]
Boiling Point	Data not available	305°C[1]
Density	Data not available	1.11 g/cm ³ [1]
InChI Key	NTQPUDSIGKDEET-UHFFFAOYSA-N[1]	DFEWKWBIPMKGFG-UHFFFAOYSA-N[2]

Spectral Analysis

Spectroscopic data is crucial for the structural confirmation of **Ethyl 2-(4-cyanophenylthio)acetate**. While full, detailed spectra are not readily available in the literature, the expected signals from ¹H NMR analysis can be predicted based on its structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is characterized by distinct signals for the ethyl group, the methylene bridge, and the aromatic protons.[1]

Table 2: Predicted ¹H NMR Spectral Data

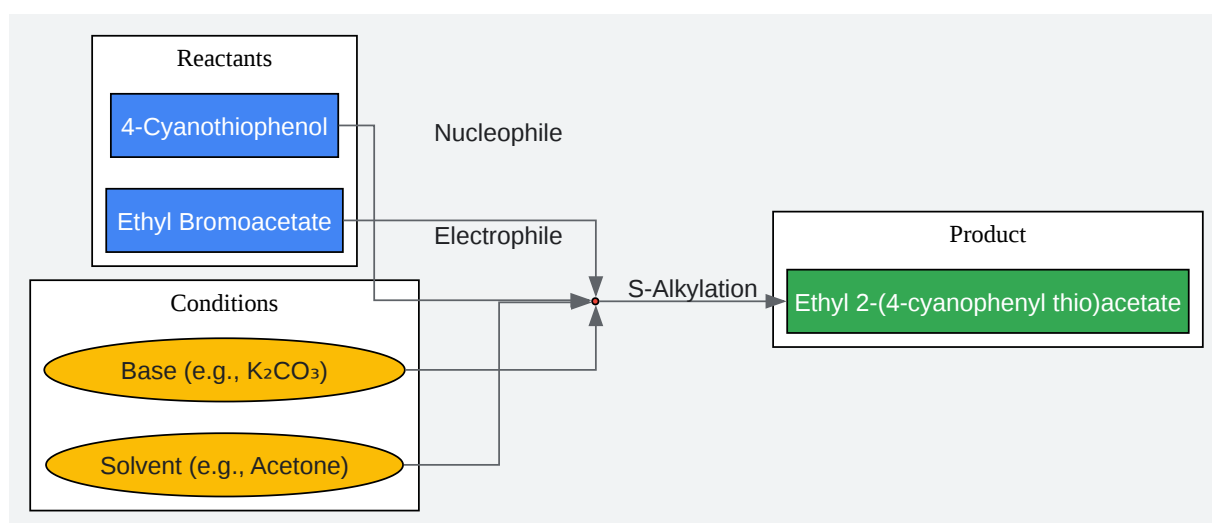
Protons	Multiplicity	Integration	Predicted Chemical Shift (ppm)	Description
-CH ₃ (Ethyl)	Triplet	3H	~1.2	The methyl protons are split by the adjacent methylene group.
-CH ₂ - (Ethyl)	Quartet	2H	~4.1	The methylene protons of the ethyl group are split by the adjacent methyl group.
-S-CH ₂ -CO-	Singlet	2H	~3.8	The methylene protons adjacent to the sulfur atom appear as a singlet. [1]
Aromatic Protons (ortho to -S-)	Doublet	2H	~7.4	Protons on the cyanophenyl ring exhibit splitting, typically appearing as two distinct doublets. [1]
Aromatic Protons (ortho to -CN)	Doublet	2H	~7.6	Due to the different electronic environments, these protons are shifted downfield relative to the others. [1]

Synthesis and Reactivity

Synthetic Pathways

The primary method for synthesizing **Ethyl 2-(4-cyanophenyl thio)acetate** is through the S-alkylation of 4-cyanothiophenol with an ethyl haloacetate (e.g., ethyl bromoacetate or chloroacetate).[1] This nucleophilic substitution reaction involves the thiolate anion, generated from 4-cyanothiophenol in the presence of a base, attacking the electrophilic carbon of the ethyl haloacetate.[1]

An alternative approach involves the reaction of an activated aryl halide, such as a 4-cyanophenyl halide, with ethyl thioglycolate in the presence of a base.[1]



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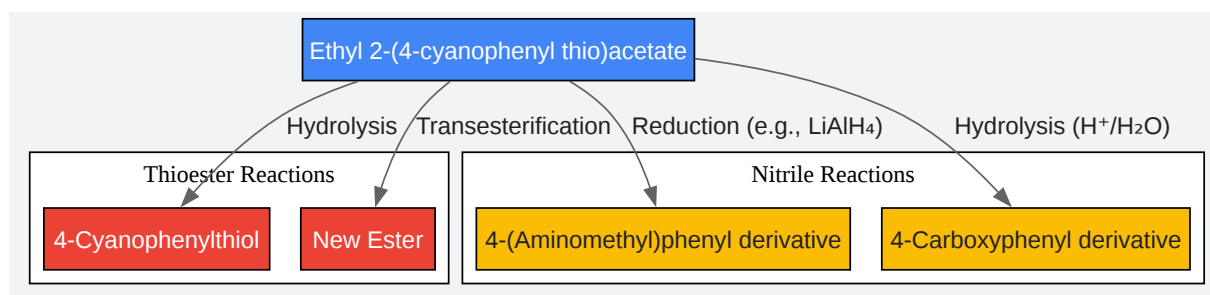
Caption: S-Alkylation synthesis workflow for the target compound.

Chemical Reactivity

The structure of **Ethyl 2-(4-cyanophenyl thio)acetate** contains several reactive sites, making it a versatile intermediate. Thioesters are generally more reactive than their oxygen ester

counterparts.[1]

- Thioester Hydrolysis: The thioester can be hydrolyzed under acidic or basic conditions to yield 4-cyanophenylthiol and acetic acid.
- Transesterification: The thioester can react with other alcohols to form different esters.
- Cyano Group Transformation: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening pathways for further derivatization.[1]
- Aromatic Ring Substitution: The cyanophenyl ring can potentially undergo further electrophilic or nucleophilic aromatic substitution reactions, depending on the reaction conditions.



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Caption: Key reactivity pathways of the title compound.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of **Ethyl 2-(4-cyanophenyl thio)acetate** via S-alkylation.

Synthesis of Ethyl 2-(4-cyanophenyl thio)acetate

Materials:

- 4-Cyanothiophenol (1.0 eq)

- Ethyl bromoacetate (1.1 eq)
- Potassium carbonate (K_2CO_3), anhydrous (1.5 eq)
- Acetone, anhydrous
- Ethyl acetate
- Brine (saturated NaCl solution)
- Magnesium sulfate ($MgSO_4$), anhydrous

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanothiophenol and anhydrous acetone.
- Add anhydrous potassium carbonate to the solution and stir the suspension at room temperature for 20 minutes.
- Add ethyl bromoacetate dropwise to the stirring suspension.
- Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
- Combine the fractions containing the pure product and evaporate the solvent to yield **Ethyl 2-(4-cyanophenyl thio)acetate** as a solid or oil.
- Characterize the final product using 1H NMR, ^{13}C NMR, and Mass Spectrometry.

Potential Applications and Biological Context

While specific biological activities for **Ethyl 2-(4-cyanophenyl thio)acetate** are not extensively documented, its structural components are of interest in medicinal chemistry. The cyanophenyl motif is present in various molecules with demonstrated biological activities, including some anticancer agents.^[1] For instance, derivatives containing a 4-cyanophenyl group have shown promising anticancer efficacy.^[1]

Therefore, this compound serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its reactivity allows for the introduction of the 4-cyanophenylthio moiety into various molecular scaffolds for drug discovery and development programs.

Conclusion

Ethyl 2-(4-cyanophenyl thio)acetate is a functionalized organic compound with significant potential as a synthetic intermediate. This guide has consolidated the available chemical data, outlined its primary synthetic routes and reactivity, and provided a detailed experimental protocol. Further research into this compound and its derivatives is warranted to explore its potential applications in materials science and medicinal chemistry fully.

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References

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